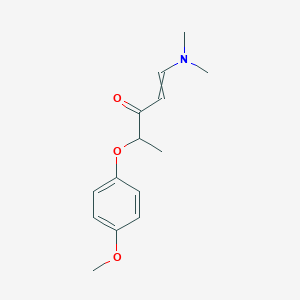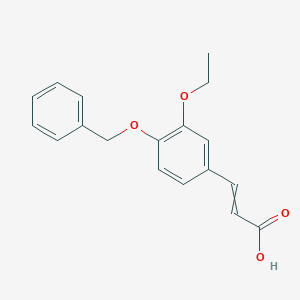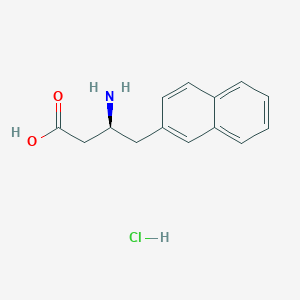
5-Chloro-2-phenylpyridine
概要
説明
5-Chloro-2-phenylpyridine is an organic compound with the molecular formula C11H8ClN. It is a chlorinated derivative of 2-phenylpyridine, featuring a chlorine atom at the 5-position of the pyridine ring.
作用機序
Target of Action
It is known to be involved in palladium (ii) catalyzed ortho arylation of 2-arylpyridines
Mode of Action
5-Chloro-2-phenylpyridine is involved in the palladium (II) catalyzed ortho arylation of 2-arylpyridines . This process involves C-H bond activation, leading to the formation of new carbon-carbon (C-C) bonds . The diphenyliodinium chloride mediated reactions underwent well with 2-phenylpyridines, pyrazoles, and carbazoles .
Result of Action
Its role in the formation of new C-C bonds suggests it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it is recommended to prevent the chemical from entering drains, and discharge into the environment must be avoided . It is also advised to store the compound in a sealed container in a dry room temperature environment .
生化学分析
Biochemical Properties
5-Chloro-2-phenylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress. The interaction between this compound and p38α MAPK is characterized by the inhibition of the enzyme’s activity, which can lead to reduced production of pro-inflammatory cytokines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAPK by this compound can lead to decreased expression of genes involved in inflammation and stress responses . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of p38α MAPK, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby modulating cellular responses to stress and inflammation . The compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of p38α MAPK and other targets, resulting in prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to liver toxicity and other adverse effects in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For instance, the inhibition of p38α MAPK by this compound can alter the metabolism of nucleotides and other essential biomolecules . Understanding these interactions is crucial for elucidating the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . These interactions determine the compound’s bioavailability and efficacy in different tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-phenylpyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the use of triphosgene as a chlorinating agent, which has been shown to yield high purity products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
化学反応の分析
Types of Reactions
5-Chloro-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are employed in the presence of boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Chloro-2-phenylpyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of chlorinated pyridines with biological systems.
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Lacks the chlorine substituent and has different reactivity and applications.
5-Bromo-2-phenylpyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
2-(2-Pyridyl)benzimidazole: Contains a benzimidazole ring fused to the pyridine, offering unique biological activities.
Uniqueness
5-Chloro-2-phenylpyridine is unique due to the presence of the chlorine atom, which influences its reactivity and makes it suitable for specific synthetic applications. The chlorine substituent can be selectively replaced or modified, allowing for the creation of a wide range of derivatives with diverse properties .
特性
IUPAC Name |
5-chloro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPFHHXFOSHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376523 | |
| Record name | 5-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58254-76-5 | |
| Record name | 5-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1350296.png)
![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)



![1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350338.png)



![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea](/img/structure/B1350350.png)



